4-Bromo-2-methyl-2H-indazole

Chemical Stability Inventory Management Procurement Specification

Researchers requiring exclusive 4-position functionalization of the 2-methylindazole template cannot substitute positional isomers without risking failed cross-coupling reactions. 4-Bromo-2-methyl-2H-indazole (CAS 590417-93-9) provides guaranteed regiochemical integrity for Sonogashira alkynylation (baseline yield ~46% under patent conditions). • Regiochemical certainty: Bromine at the 4-position ensures correct vector for kinase inhibitor SAR and click-chemistry handle installation. • Thermal stability managed: Refrigerated storage (2-8°C) and wet-ice shipping preserve shelf-life and reactivity-unlike the room-temperature-stable 5-bromo isomer. • Quality control: Identity confirmed via InChI Key OFOZLGCQBJDWRJ-UHFFFAOYSA-N and diagnostic ¹H-NMR aromatic pattern.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 590417-93-9
Cat. No. B1290184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-2H-indazole
CAS590417-93-9
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=CC=C2Br
InChIInChI=1S/C8H7BrN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3
InChIKeyOFOZLGCQBJDWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-2H-indazole: Procurement Baseline


4-Bromo-2-methyl-2H-indazole (CAS 590417-93-9) is a 2-methyl-substituted indazole heterocycle bearing a bromine atom at the 4-position, with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . It belongs to the 2H-indazole family, distinguished from 1H-indazoles by the methylation pattern on the pyrazole ring, which fundamentally alters its reactivity and physical properties [1]. This compound is primarily sourced as a synthetic intermediate for pharmaceutical research, with commercial availability at purities typically ≥97% .

1
Synthetic intermediate for pharmaceutical research; 2-methyl indazole scaffold with 4-bromo electrophile.
Typical commercial purity: 97% and above.
2
Refrigerated storage requirement (2–8°C) demands cold-chain logistics and inventory planning.
Distinct from room-temperature-stable positional isomers.
3
Isomer-specific quality metrics (NMR identity, InChI Key) required; bulk physical properties are non-discriminating.
Predicted boiling point and density are identical across isomers.

Positional Isomerism: Why Generic Substitution Fails


Generic interchange among the four positional isomers of bromo-2-methyl-2H-indazole (4-, 5-, 6-, or 7-bromo) is not scientifically valid. The position of the bromine atom dictates the electronic environment of the indazole ring, directly controlling both the regiochemical outcome of downstream cross-coupling reactions and the intrinsic stability of the compound. A critical procurement-relevant distinction is thermal stability: the 4-bromo isomer requires refrigerated storage at 2–8°C , whereas the 5-bromo isomer is stable at room temperature . This discrepancy in storage requirements indicates a significant difference in decomposition kinetics, directly impacting inventory shelf-life and the reliability of subsequent synthetic transformations. Substituting one isomer for another without requalification thus risks both failed coupling reactions and degraded starting material.

Thermal stability mismatch
4-bromo isomer requires 2–8°C storage; 5-bromo isomer is room-temperature stable. Substitution may lead to degraded starting material and altered shelf-life.
Regiochemical outcome shift
5-, 6-, or 7-bromo isomers direct cross-coupling to different ring positions, yielding structurally distinct products that invalidate SAR studies.
Identity verification gap
Predicted boiling points and densities are identical across all four isomers. Reliance on bulk properties alone risks isomer misassignment.

Differentiation from Positional Isomers


Thermal Stability: Refrigerated vs. Ambient Storage

A direct comparison of manufacturer storage specifications reveals that 4-Bromo-2-methyl-2H-indazole requires storage at 2–8°C , while its 5-bromo positional isomer, 5-Bromo-2-methyl-2H-indazole, is cataloged for storage at room temperature . This is the most immediate, procurement-relevant differentiation: a cold-chain or refrigerated storage requirement adds operational cost and indicates a higher propensity for thermal degradation. The quantification is categorical but powerfully discriminating for laboratory inventory planning.

Thermal Stability
Head-to-head
Target: 2–8°C vs. Comparator: Ambient
Refrigerated storage indicates higher thermal degradation propensity.
Manufacturer specification; impacts inventory shelf-life.
Chemical Stability Inventory Management Procurement Specification

Sonogashira Reactivity at the 4-Position

The synthetic utility of 4-Bromo-2-methyl-2H-indazole is explicitly demonstrated via Sonogashira coupling at the 4-position. In a patent exemplification, the compound reacts with propargyl alcohol under Pd(PPh3)2Cl2/CuI catalysis to yield 3-(2-methyl-2H-indazol-4-yl)prop-2-yn-1-ol in 46% isolated yield after chromatographic purification [1]. This yield establishes a performance baseline for the specific reactivity of the 4-bromo substituent in this key C–C bond-forming reaction. Isomers brominated at other positions (5-, 6-, or 7-) would direct coupling to different ring positions, yielding structurally distinct products, making the 4-bromo isomer non-substitutable for any application requiring substitution at the 4-position of the 2-methylindazole scaffold.

Sonogashira Reactivity
Head-to-head
46% isolated yield at 4-position
Confirms productive electrophile for 4-alkynylation; other isomers yield different regioisomers.
Pd(PPh3)2Cl2, propargyl alcohol, 70°C.
Synthetic Chemistry Cross-Coupling Regioselectivity

Stability as the Primary Differentiator

Predicted boiling points (322.7±15.0 °C) and densities (1.60±0.1 g/cm³) are reported identically for 4-bromo-, 5-bromo-, 6-bromo-, and 7-bromo-2-methyl-2H-indazole . These computational predictions indicate that bulk physical properties are insensitive to bromine position and therefore cannot differentiate the isomers. Consequently, the experimentally observed divergence in storage stability (2–8°C vs. room temperature) becomes the analytically meaningful discriminator for procurement decisions. Users cannot rely on boiling point or density alone to verify isomeric identity; instead, spectroscopic methods (1H-NMR, InChI Key) and manufacturer-certified purity assays are required.

Physicochemical Identity
Class-level
Boiling point / density identical across isomers
Predicted bulk properties do not differentiate isomers.
Requires NMR/InChI Key for identity verification.
Physicochemical Properties Formulation Procurement

Application Scenarios


Sonogashira Coupling at the 4-Position

For medicinal chemistry programs requiring alkyne functionalization exclusively at the 4-position of the 2-methylindazole template, 4-Bromo-2-methyl-2H-indazole is the mandatory starting material. Using the Sonogashira conditions from the exemplified patent (propargyl alcohol, Pd(PPh3)2Cl2, Et3N, 70°C) , researchers can expect a baseline yield of 46% for the 4-alkynylated product. Substituting the 5-, 6-, or 7-bromo isomer would produce a structurally different regioisomer, invalidating structure-activity relationship (SAR) studies. This scenario is particularly relevant for kinase inhibitor projects where the 4-position of the indazole is a known vector for extending into the solvent-exposed region or for introducing click-chemistry handles.

Cold-Chain Procurement Planning

Laboratories and procurement managers must treat 4-Bromo-2-methyl-2H-indazole as a refrigerated inventory item (2–8°C) , unlike its 5-bromo analog, which can be stored at ambient temperature . Application of this compound in multi-step synthesis campaigns therefore demands cold-storage capacity and temperature-monitored shipping. Facilities lacking reliable 2–8°C storage should not substitute the 4-bromo isomer with the room-temperature-stable 5-bromo isomer without full re-validation of the synthetic route, as the electronic and steric properties at the reactive center are fundamentally different.

Analytical Release Testing for Isomer Identity

Since predicted physicochemical properties (boiling point, density) are identical across the four bromo-2-methyl-2H-indazole isomers , incoming quality control must rely on isomer-specific analytical signatures. The InChI Key (OFOZLGCQBJDWRJ-UHFFFAOYSA-N) and 1H-NMR spectrum (diagnostic peaks in the aromatic region distinguishing 4-substitution from 5-, 6-, or 7-substitution patterns) should be used as primary identity tests. This scenario is critical for GLP laboratories where isomer misassignment could lead to erroneous biological data.

Application
Selection Property
Validation Focus
4-Position Sonogashira coupling
Regiochemical identity and electrophile reactivity
Baseline coupling yield and regiochemical fidelity for SAR studies
Cold-chain procurement planning
Thermal stability and storage specification
2–8°C storage capacity and temperature-monitored shipping
Isomer identity release testing
Isomer-specific analytical signature
1H-NMR spectrum and InChI Key confirmation against certified reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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